2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane
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Overview
Description
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is a chemical compound with the molecular formula C₉H₁₅ClO and a molecular weight of 174.67 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopropyl group and an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane typically involves the reaction of cyclopropylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details are not widely documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxolane derivatives .
Scientific Research Applications
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a bioactive compound.
Industry: Limited industrial applications, primarily used in research and development.
Mechanism of Action
The mechanism of action of 2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the oxolane ring can undergo various transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Similar in having a cyclopropyl group but differs in functional groups and applications.
Other Cycloalkanes: Compounds like cyclopropane, cyclobutane, and cyclopentane share the cycloalkane structure but differ in ring size and substituents.
Uniqueness
2-([1-(Chloromethyl)cyclopropyl]methyl)oxolane is unique due to its combination of a cyclopropyl group and an oxolane ring, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H15ClO |
---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
2-[[1-(chloromethyl)cyclopropyl]methyl]oxolane |
InChI |
InChI=1S/C9H15ClO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h8H,1-7H2 |
InChI Key |
YUZQSRNMLRPLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2(CC2)CCl |
Origin of Product |
United States |
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